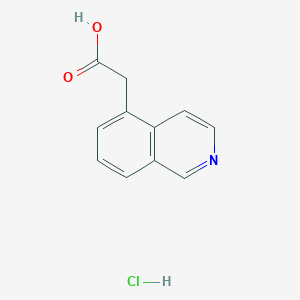

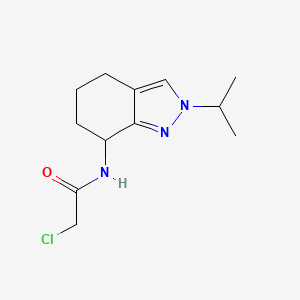

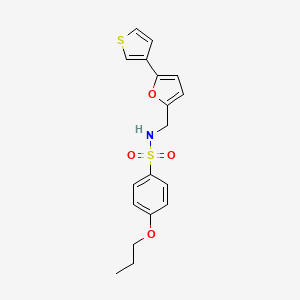

![molecular formula C15H12N2O2S B2934763 N-(4-甲氧基苯基)苯并[d]噻唑-6-甲酰胺 CAS No. 681169-01-7](/img/structure/B2934763.png)

N-(4-甲氧基苯基)苯并[d]噻唑-6-甲酰胺

描述

“N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system (4:1). Solid product M.P. 123.5–1.24.5 °C, Yield: 92.4% .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The synthesized compounds were characterized using 1 H, 13 C-NMR, IR, and HRMS spectrum analysis . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Synthesis of Formazan

The compound can be used in the synthesis of Formazan. Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of TT-bonding and chelating properties. They are used as dyes, ligands in complex formation, and as analytical reagents, in which their intense color makes them good indicators of redox reactions .

Heterocyclic Compound Synthesis

The compound can be used in the synthesis of heterocyclic compounds. Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities .

Synthesis of Benzimidazole Derivatives

The compound can be used in the synthesis of benzimidazole derivatives. Benzimidazole is an important class of heterocyclic compounds having an imidazole ring, which represents one of the most biologically active classes of compounds, possessing a wide spectrum of activities .

Antifungal Activity

Some derivatives of the compound have shown good antifungal activity against C. albicans .

Analgesic and Anti-inflammatory Activities

Certain derivatives of the compound have shown significant analgesic and anti-inflammatory activities .

Antitumor Activity

The benzothiazoyl-moiety, a structure element of the compound, is associated with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .

作用机制

Target of Action

The compound N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide has been identified to interact with key targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction results in the inhibition of these receptors, thereby potentially slowing down the progression of the cancer .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects various biochemical pathways. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation . By inhibiting these receptors, the compound can disrupt these pathways and potentially halt the progression of the cancer .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using computational models . The compound has been found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five , suggesting it has good bioavailability.

Result of Action

The result of the compound’s action is the potential inhibition of cancer progression. By interacting with EGFR and VEGFR-2, the compound can disrupt the signaling pathways that these receptors are involved in, potentially leading to a halt in cell proliferation and survival .

安全和危害

未来方向

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . The synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

属性

IUPAC Name |

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNWSUQYHYIZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325768 | |

| Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

681169-01-7 | |

| Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

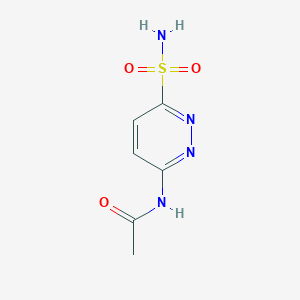

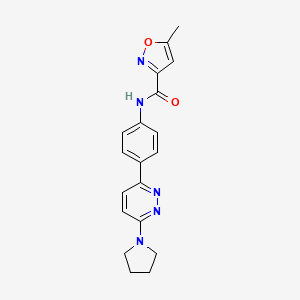

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)

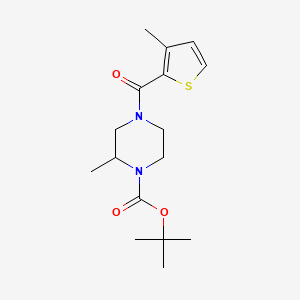

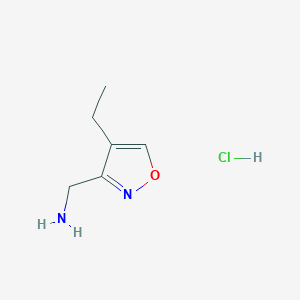

![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)

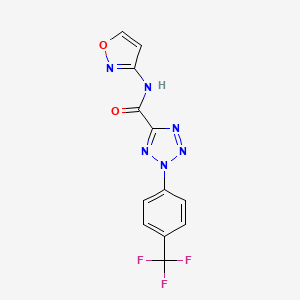

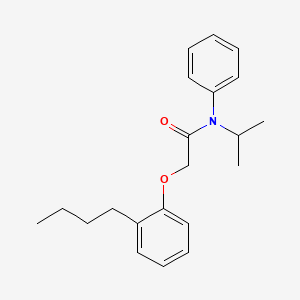

![[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2934691.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2934692.png)